Theophylline, 7-(3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-
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Overview
Description
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a hydroxyethylamino side chain. Its intricate molecular architecture makes it a subject of study in medicinal chemistry, pharmacology, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The initial steps often include the preparation of the purine core, followed by the introduction of the dihydroxyphenyl group through electrophilic aromatic substitution. The hydroxyethylamino side chain is then attached via nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent recycling, and purification processes such as crystallization or chromatography is common to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the purine core or the side chains.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the purine ring and the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can lead to various reduced forms of the purine core.
Scientific Research Applications
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on the reactivity of purine derivatives.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is explored for its use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The purine core may interact with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to changes in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of a purine core with a dihydroxyphenyl group and a hydroxyethylamino side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62401-91-6 |
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Molecular Formula |
C19H25N5O5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H25N5O5/c1-11(20-9-15(27)12-4-5-13(25)14(26)8-12)6-7-24-10-21-17-16(24)18(28)23(3)19(29)22(17)2/h4-5,8,10-11,15,20,25-27H,6-7,9H2,1-3H3 |
InChI Key |
CJEOBARKFDOSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)NCC(C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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